molecular formula C12H12F3NO3 B2618822 (3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 1389336-69-9

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No. B2618822
CAS RN: 1389336-69-9
M. Wt: 275.227
InChI Key: VEJNGSUMKHWBKF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This could involve a variety of chemical reactions, and often requires detailed knowledge of organic chemistry .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used could include spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could involve looking at how it reacts with other compounds under various conditions .


Physical And Chemical Properties Analysis

This would involve looking at properties like the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Safety And Hazards

This would involve looking at any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also involve looking at appropriate safety precautions when handling the compound .

properties

IUPAC Name

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-6(17)16-8(4-12(18)19)2-7-3-10(14)11(15)5-9(7)13/h3,5,8H,2,4H2,1H3,(H,16,17)(H,18,19)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJNGSUMKHWBKF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-acetamido-4-(2,4,5-trifluorophenyl)butanoic acid

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